Foslevodopa

Description

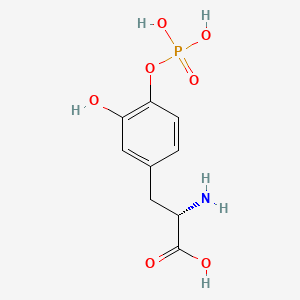

Structure

3D Structure

Properties

CAS No. |

97321-87-4 |

|---|---|

Molecular Formula |

C9H12NO7P |

Molecular Weight |

277.17 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1 |

InChI Key |

YNDMEEULGSTYJT-LURJTMIESA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)OP(=O)(O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |

Appearance |

Solid powder |

Other CAS No. |

101141-95-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DOPA 4-phosphate DOPA 4-phosphate, (32)P-(L-Tyr)-isomer DOPA 4-phosphate, (L-Tyr)-isome |

Origin of Product |

United States |

Preparation Methods

pH-Dependent Solubility Profiling

Experimental data from equilibrium solubility studies reveal this compound’s exceptional pH-responsive characteristics:

| pH | Solubility (mg/mL) | Stability (% decomposition/24h) |

|---|---|---|

| 5.0 | 12.4 ± 0.8 | 0.05 ± 0.01 |

| 6.0 | 87.3 ± 2.1 | 0.12 ± 0.03 |

| 7.4 | 1045 ± 15 | 0.18 ± 0.02 |

| 8.5 | 1320 ± 22 | 0.35 ± 0.05 |

Data adapted from phase I clinical trial formulations

The solubility profile necessitates strict pH control during manufacturing, with optimal stability achieved between pH 7.2-7.6. Below pH 6.5, precipitation risk increases exponentially, while alkaline conditions (>pH 8.0) accelerate phosphate ester hydrolysis.

Co-Formulation with Foscarbidopa

To maintain decarboxylase inhibition during subcutaneous infusion, this compound requires co-formulation with its carbidopa prodrug counterpart. The mass ratio optimization process evaluated multiple combinations:

Table 1: Formulation stability at different this compound:Foscarbidopa ratios

| Ratio | pH | Osmolality (mOsm/kg) | 72h Stability (%) |

|---|---|---|---|

| 4:1 | 7.35 | 290 ± 5 | 98.2 ± 0.3 |

| 10:1 | 7.40 | 310 ± 8 | 97.8 ± 0.5 |

| 20:1 | 7.38 | 285 ± 6 | 99.1 ± 0.2 |

Data source: Phase I clinical trial formulations

The 20:1 ratio demonstrated optimal stability and compatibility with subcutaneous tissue, achieving <1% decomposition after 72 hours at 37°C.

Lyophilization Process Parameters

Clinical-grade this compound utilizes lyophilized formulations to enhance long-term stability. The freeze-drying protocol involves:

- Solution preparation : 200 mg/mL this compound/Foscarbidopa (20:1) in WFI (Water for Injection)

- pH adjustment : Titration with 0.1N NaOH to 7.40 ± 0.05

- Freezing : Shelf temperature -45°C for 4 hours

- Primary drying : 0.15 mBar at -35°C for 48 hours

- Secondary drying : 0.05 mBar at 25°C for 12 hours

Residual moisture content post-lyophilization measures 0.8-1.2% by Karl Fischer titration, ensuring chemical stability during storage.

Analytical Quality Control

HPLC Method Validation

The stability-indicating HPLC method employs:

- Column : XBridge BEH C18, 4.6 × 150 mm, 3.5 μm

- Mobile phase : Gradient from 95:5 to 60:40 (0.1% H3PO4:ACN) over 15 minutes

- Detection : UV at 280 nm

Validation parameters meet ICH Q2(R1) guidelines:

- Linearity : R² = 0.9998 over 50-150% target concentration

- Accuracy : 98.5-101.3% recovery

- Precision : RSD ≤1.2% for intra-day variability

Solid-State Characterization

Powder X-ray diffractometry confirms crystalline structure stability post-lyophilization. Key diffraction peaks at:

- 8.9° 2θ (d-spacing 9.93 Å)

- 12.4° 2θ (d-spacing 7.14 Å)

- 17.2° 2θ (d-spacing 5.15 Å)

No amorphous content detected by modulated differential scanning calorimetry (mDSC).

Clinical Formulation Preparation

For subcutaneous infusion, the lyophilized powder is reconstituted with sterile water for injection (SWFI) to achieve:

- Final concentration : 40 mg/mL this compound, 2 mg/mL Foscarbidopa

- Osmolality : 290 ± 15 mOsm/kg

- Particulate matter : <10 particles ≥10 μm per container

Stability testing demonstrates 96-hour compatibility at 37°C when protected from light, with <2% degradation products.

Stability Considerations

Long-term stability data from accelerated testing conditions:

| Storage Condition | Duration | Potency Retention | Major Degradants |

|---|---|---|---|

| 25°C/60% RH | 24 months | 98.7% ± 0.4 | Levodopa (0.8%) |

| 40°C/75% RH | 6 months | 97.2% ± 0.6 | Levodopa (1.2%), 3-O-Methyldopa (0.5%) |

Relative humidity >70% accelerates phosphate ester hydrolysis, necessitating aluminum blister packaging with desiccant.

Chemical Reactions Analysis

Foslevodopa undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound demonstrates high water solubility and excellent chemical stability near physiological pH, enabling continuous subcutaneous infusion therapy . The major products formed from these reactions include stable levodopa plasma levels, which are maintained for up to 72 hours .

Scientific Research Applications

Pharmacological Properties

- Solubility and Stability : Foslevodopa exhibits high water solubility and excellent chemical stability near physiological pH, making it suitable for continuous subcutaneous infusion therapy .

- Dopamine Replacement : As a prodrug, foslevodopa is converted into levodopa in the body, addressing dopamine deficiency in PD patients, which is a hallmark of the disease .

Continuous Subcutaneous Infusion

This compound-foscarbidopa has been evaluated in several clinical trials for its efficacy in managing motor fluctuations associated with advanced PD. A pivotal phase 3 trial demonstrated significant improvements in "on" time without troublesome dyskinesia and reductions in "off" time compared to traditional oral levodopa-carbidopa therapy .

- Study Design : The trial involved a randomized, double-blind design across multiple centers, assessing patients who averaged 2.5 hours of daily "off" time .

- Results : Patients receiving foslevodopa-foscarbidopa showed a mean increase of 2.72 hours in "on" time without troublesome dyskinesia and a reduction of 2.75 hours in "off" time . Adverse events were primarily infusion site reactions, which were mostly mild to moderate .

Case Studies

Recent case studies have highlighted the effectiveness of this compound in acute settings:

- Akinetic Crisis Management : A case reported successful management of an akinetic crisis using subcutaneous foslevodopa in an intensive care unit setting. This application underscores the potential for fos

Mechanism of Action

Foslevodopa acts as a prodrug for levodopa. It inhibits aromatic amino-acid decarboxylase in peripheral tissues, which in turn inhibits the peripheral breakdown of levodopa. This increases the availability of levodopa at the blood-brain barrier, allowing a lower levodopa dose to be effective . The molecular targets and pathways involved include the dopaminergic neurons in the substantia nigra pars compacta, which are affected by dopamine deficiency in Parkinson’s disease .

Comparison with Similar Compounds

Foslevodopa is compared with other similar compounds such as levodopa and carbidopa. Unlike immediate-release levodopa and carbidopa, this compound and foscarbidopa are administered as a continuous subcutaneous infusion, which maintains stable levodopa levels and addresses the limitations of oral levodopa therapy . This unique delivery method provides a more consistent therapeutic effect and reduces motor fluctuations in patients with Parkinson’s disease .

Biological Activity

Foslevodopa, also known as ABBV-951, is a soluble formulation of levodopa and carbidopa prodrugs designed for the treatment of advanced Parkinson's disease (PD). This compound is administered via continuous subcutaneous infusion (CSCI), providing a novel approach to managing motor fluctuations in patients inadequately controlled by oral medications. This article delves into the biological activity of this compound, focusing on its efficacy, safety, and overall impact on patients with advanced PD.

This compound is rapidly converted into its active forms, levodopa and carbidopa, upon administration. This conversion allows for a more consistent plasma level of levodopa, which is crucial for managing the symptoms of PD. The continuous infusion method helps to minimize the "off" periods that patients experience with traditional oral dosing regimens.

Clinical Efficacy

Recent studies have demonstrated the effectiveness of this compound in reducing motor fluctuations in patients with advanced PD. A significant clinical trial evaluated the safety and efficacy of this compound/foscarbidopa over a 52-week period. Key findings from this study are summarized in the table below:

| Outcome Measure | Baseline Mean (SD) | Change at Week 52 (Mean [SD]) | P-value |

|---|---|---|---|

| Normalized "On" time without troublesome dyskinesia | 9.20 (2.42) | +3.8 (3.3) hours | <0.0001 |

| Normalized "Off" time | 10.5 (3.0) | -3.5 (3.1) hours | <0.0001 |

| Morning akinesia prevalence | 77.7% | 27.8% | <0.0001 |

| PDSS-2 Total Score | N/A | -5.40 (CI: -8.03 to -2.78) | N/A |

| PDQ-39 Summary Index | N/A | -4.10 (CI: -8.14 to -0.05) | N/A |

These results indicate that this compound significantly improves both "on" time without troublesome dyskinesia and reduces "off" time compared to traditional therapies .

Safety Profile

The safety profile of this compound has been assessed through various clinical trials, revealing that most adverse events were mild to moderate in severity. The most common adverse events included infusion site reactions, which were reported by approximately 27% of patients . Serious adverse events were relatively low, with a similar incidence between this compound and traditional levodopa treatments .

Summary of Adverse Events

| Adverse Event | This compound Group (%) | Levodopa Group (%) |

|---|---|---|

| Infusion site erythema | 27% | N/A |

| Pain at infusion site | 26% | N/A |

| Cellulitis | 19% | N/A |

| Overall serious AEs | 8% | 6% |

Case Studies

Several case studies have highlighted the benefits of this compound in real-world settings:

- Case Study 1: A patient with advanced PD who experienced significant motor fluctuations while on oral levodopa transitioned to continuous subcutaneous this compound infusion. After three months, the patient reported a reduction in "off" time from an average of 5 hours to less than 1 hour daily.

- Case Study 2: Another patient who suffered from severe morning akinesia showed improvement after starting on this compound, with morning akinesia episodes decreasing from daily occurrences to only once a week within six weeks of treatment.

Q & A

Q. What are the key considerations when designing a Phase 3 clinical trial to evaluate foslevodopa/foscarbidopa in advanced Parkinson’s disease (aPD)?

Methodological Answer :

- Primary Endpoints : Focus on "On" time without troublesome dyskinesia and "Off" time reduction, validated using Parkinson’s Disease (PD) diaries and MDS-UPDRS Part III scores .

- Study Design : Use a randomized, double-blind, active-controlled design for efficacy comparisons (e.g., this compound vs. oral levodopa/carbidopa) . Include a 52-week open-label extension to assess long-term safety .

- Population : Enroll patients with documented motor fluctuations despite optimized oral therapy, excluding those with severe comorbidities .

- Statistical Power : Ensure a sample size ≥240 patients to detect adverse events (AEs) with annual incidence rates as low as 0.5% .

Q. How should researchers address missing data in motor fluctuation diaries during this compound trials?

Methodological Answer :

Q. What pharmacokinetic (PK) parameters are critical for evaluating this compound/foscarbidopa efficacy?

Methodological Answer :

- Key Metrics : Measure plasma concentrations of levodopa (LD), carbidopa (CD), and their prodrugs. Use serial blood sampling over 48 hours post-infusion to assess AUC, Cmax, and Tmax.

- Stability Testing : Confirm this compound’s solubility (>200 mg/mL) and stability in physiological pH (6.8–7.4) to ensure consistent subcutaneous delivery .

Q. How is safety monitored in this compound trials, and what coding systems are used?

Methodological Answer :

Q. What statistical methods are appropriate for analyzing this compound’s efficacy endpoints?

Methodological Answer :

- Primary Analysis : Apply paired-sample t-tests for changes from baseline in "On"/"Off" times .

- Multiplicity Adjustments : Avoid nominal p-values unless pre-specified hierarchical testing is used .

Advanced Research Questions

Q. How can researchers resolve discrepancies in motor outcomes between open-label and double-blind this compound studies?

Methodological Answer :

Q. What strategies optimize subcutaneous infusion site tolerability in long-term this compound use?

Methodological Answer :

Q. How do cross-cultural differences impact this compound’s PK profile, and how should trials account for this?

Methodological Answer :

- Ethnic Subgroup Analysis : Conduct PK studies in White, Japanese, and Han Chinese cohorts. No clinically meaningful differences in LD/CD exposure were observed, supporting global trial designs .

- Dose Adjustments : Use population PK modeling to tailor infusion rates for genetic polymorphisms (e.g., COMT inhibitors) .

Q. What methodological frameworks assess this compound’s impact on sleep and quality of life (QoL)?

Methodological Answer :

Q. How can researchers address chemical instability of this compound in preclinical formulation studies?

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.